LY88074

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

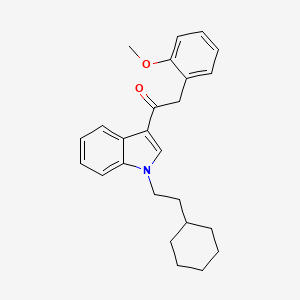

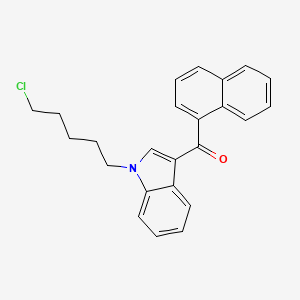

LY88074 is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a benzothiophene core

Mécanisme D'action

Target of Action

LY88074, also known as 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene, is an analog of Raloxifene . The primary target of this compound is the Estrogen Receptor beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

This compound acts as an agonist of ERβ . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, this compound initiates a response when it binds to ERβ . The compound stimulates uterine cell proliferation .

Biochemical Pathways

It is known that raloxifene, the compound this compound is an analog of, plays a role in improving the mechanical properties of bone in a cell- and estrogen receptor-independent manner . This suggests that this compound may also influence bone health.

Pharmacokinetics

It’s worth noting that the removal of the aminoethylpiperdine moiety in this compound reduces bone binding compared to raloxifene . This could potentially affect its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the stimulation of uterine cell proliferation . Additionally, it is suggested that this compound, like Raloxifene, may reduce fracture risk by improving the mechanical properties of bone .

Analyse Biochimique

Biochemical Properties

LY88074 is an agonist of ERβ (EC50 = 232 nM) . It interacts with estrogen receptors, particularly ERβ, to exert its effects . The nature of these interactions involves the binding of this compound to the receptor, which can influence the activity of various enzymes and proteins within the cell .

Cellular Effects

This compound has been shown to stimulate uterine cell proliferation . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism in a manner that promotes cell growth and division .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with estrogen receptors, particularly ERβ . By binding to these receptors, this compound can influence the activity of various enzymes and proteins, potentially leading to changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of LY88074 typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

LY88074 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated and other substituted derivatives.

Applications De Recherche Scientifique

LY88074 has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-cancer properties.

Medicine: Investigated for its estrogen-like effects and potential use in hormone therapy.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Hydroxyphenyl)benzo[b]thiophene-6-ol

- 2-Butyl-5-(4-methoxyphenyl)thiophene

- 2-[2-(4-Hydroxybenzoyl)vinyl]thiophene

Uniqueness

LY88074 stands out due to its multiple hydroxyl groups and benzoyl substituent, which confer unique chemical reactivity and biological activity

Propriétés

Numéro CAS |

177744-96-6 |

|---|---|

Formule moléculaire |

C21H14O3S |

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(4-hydroxyphenyl)-[3-(4-hydroxyphenyl)-1-benzothiophen-2-yl]methanone |

InChI |

InChI=1S/C21H14O3S/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)25-21(19)20(24)14-7-11-16(23)12-8-14/h1-12,22-23H |

Clé InChI |

YCHUQIIHHWWHLR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

Synonymes |

[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl](4-hydroxyphenyl)methanone; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)